1,4-Diisopropylnaphthalene

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

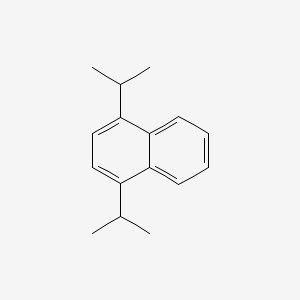

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,4-di(propan-2-yl)naphthalene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20/c1-11(2)13-9-10-14(12(3)4)16-8-6-5-7-15(13)16/h5-12H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDJUQNIAPKYGNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C2=CC=CC=C21)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4066961 | |

| Record name | 1,4-Diisopropylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4066961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24157-79-7 | |

| Record name | 1,4-Diisopropylnaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24157-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Diisopropylnaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024157797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene, 1,4-bis(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Diisopropylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4066961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-bis(isopropyl)naphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.844 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-DIISOPROPYLNAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0350F1J2CL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Contextual Significance Within Diisopropylnaphthalene Isomer Chemistry

Diisopropylnaphthalenes (DIPNs) are a group of aromatic hydrocarbons consisting of a naphthalene (B1677914) core substituted with two isopropyl groups. cymitquimica.com There are ten possible isomers of DIPN, each with distinct physical and chemical properties. researchgate.netacs.org While commercial DIPN is often a mixture of isomers, specific isomers are sought after for particular applications. ua.ptbiosynth.com

The 1,4-isomer is of interest due to its specific molecular structure, which influences its properties and potential applications. Its symmetrical substitution pattern, with isopropyl groups at the 1 and 4 positions of the naphthalene ring, differentiates it from other isomers such as the 2,6- and 2,7-DIPN, which are often the main components in commercial mixtures. ua.pt The study of 1,4-DIPN provides valuable data points for understanding structure-property relationships across the entire DIPN isomer series.

Research Rationale and Scope of 1,4 Diisopropylnaphthalene Investigations

Research into 1,4-diisopropylnaphthalene is driven by the need for pure, well-characterized isomers for various scientific and industrial purposes. While mixtures of DIPN isomers have found use as solvents and in carbonless copy paper, the properties of individual isomers are crucial for developing more specialized applications. cymitquimica.comua.pt

Investigations into 1,4-DIPN typically encompass:

Synthesis and Isolation: Developing efficient methods to synthesize 1,4-DIPN selectively or to isolate it from complex isomer mixtures is a primary research focus. nih.gov The alkylation of naphthalene (B1677914) with propylene (B89431) or isopropyl alcohol is a common synthetic route, often yielding a mixture of isomers. nih.govgoogle.com

Physicochemical Characterization: Detailed analysis of the physical and chemical properties of pure 1,4-DIPN is essential. This includes determining its melting point, boiling point, spectral data (NMR, IR, MS), and other thermodynamic properties. chemeo.comnih.gov

Potential Applications: Researchers explore the potential of 1,4-DIPN in various fields. For instance, some DIPN isomers have been investigated as plant growth regulators. ua.ptresearchgate.net Additionally, the oxidation of specific DIPN isomers can lead to the formation of dihydroxynaphthalenes, which are valuable chemical intermediates. google.com

Overview of Isomeric Diversity and Challenges in Specific Isomer Studies

Catalytic Alkylation of Naphthalene (B1677914) with Propylene (B89431)

The most prevalent industrial and laboratory-scale method for producing diisopropylnaphthalene (DIPN) isomers is the direct alkylation of naphthalene with propylene. nih.gov This electrophilic substitution reaction is typically catalyzed by solid acids, most notably zeolites, or by traditional Lewis acids in Friedel-Crafts systems. The reaction proceeds through the formation of an isopropyl carbocation from propylene, which then attacks the naphthalene ring. The position of this attack and the subsequent second alkylation step are highly sensitive to the catalytic environment, leading to a mixture of isomers, including 1,4-DIPN. researchgate.net

Friedel-Crafts Alkylation Approaches

The classical Friedel-Crafts alkylation of naphthalene, typically employing a Lewis acid catalyst such as aluminum chloride (AlCl₃), is a well-established but non-selective method for producing DIPN. dicp.ac.cn This approach invariably yields a complex mixture of all ten possible DIPN isomers, including 1,4-DIPN. researchgate.net

The reaction mechanism involves the formation of an electrophile from propylene and AlCl₃, which then attacks the naphthalene ring. The initial alkylation favors the kinetically controlled product, 1-isopropylnaphthalene. oup.com A second alkylation can then occur at various positions, including the 4-position, to yield 1,4-DIPN. The strong Lewis acidity of AlCl₃ also promotes side reactions, including isomerization and transalkylation, which can shift the product distribution towards a thermodynamically equilibrated mixture, especially with longer reaction times or higher temperatures. google.comchemcess.com To obtain pure 1,4-DIPN from this method, extensive and costly separation steps are required. nih.gov

Use of Isopropyl Halides as Alkylating Agents

Isopropyl halides, such as isopropyl bromide and isopropyl chloride, can serve as alternative alkylating agents to propylene. The reaction is still an electrophilic substitution, often catalyzed by zeolites or other acid catalysts. For instance, the reaction of naphthalene with isopropyl bromide has been successfully carried out using mordenite (B1173385) and zeolite Y as catalysts. nih.gov The use of an ionic liquid catalyst (Et3NHCl-AlCl3) with isopropyl bromide has also been reported to yield isopropylnaphthalenes with high conversion. researchgate.net While these methods are effective, they present potential disadvantages such as catalyst poisoning by halogen atoms and the higher cost of the alkylating agent compared to propylene. nih.gov Similar to other methods, using isopropyl halides under kinetic control would be expected to produce a mixture of isomers containing 1,4-DIPN.

Disproportionation and Transalkylation Reactions of Isopropylnaphthalenes

Disproportionation and transalkylation are key isomerization processes for converting a mixture of isopropylnaphthalenes into a product stream enriched with the desired diisopropylnaphthalene (DIPN) isomers. google.com Disproportionation involves the reaction of two molecules of isopropylnaphthalene (IPN) to produce one molecule of naphthalene and one molecule of diisopropylnaphthalene. Transalkylation, on the other hand, is the transfer of an isopropyl group from a polyisopropylnaphthalene to a naphthalene molecule, yielding DIPN. Both reactions are crucial in maximizing the yield of specific DIPN isomers, including 1,4-DIPN.

Mechanisms of Isopropylnaphthalene Conversion

The conversion of isopropylnaphthalenes proceeds through a series of acid-catalyzed reactions. The generally accepted mechanism involves the protonation of the isopropyl group on the naphthalene ring by a Brønsted acid site on the catalyst, leading to the formation of a carbenium ion intermediate. nih.govsmolecule.com This intermediate can then undergo several transformations:

Dealkylation-Realkylation: The isopropyl group can be cleaved from the naphthalene ring (dealkylation) to form propene and a naphthalene molecule. The propene can then react with another naphthalene molecule (realkylation) to form IPN or DIPN isomers. researchgate.net

Bimolecular Mechanism: Two isopropylnaphthalene molecules can interact within the catalyst pores. One molecule donates an isopropyl group to the other, resulting in the formation of naphthalene and a diisopropylnaphthalene. smolecule.comresearchgate.net The transition state of this reaction is influenced by the catalyst's pore structure, which can favor the formation of certain isomers. smolecule.comresearchgate.net For instance, linear transition states are favored in the straight channels of H-mordenite, leading to 2,6-DIPN, while bent transition states in the larger pores of Y-type zeolites may lead to other isomers. smolecule.com

Isomerization: The isopropyl group can migrate to different positions on the naphthalene ring through intramolecular or intermolecular shifts. nih.gov This process is essential for achieving a product distribution that is closer to thermodynamic equilibrium.

The formation of 1,4-DIPN, an α,α-isomer, is kinetically favored at lower temperatures due to the higher electron density at the α-positions of the naphthalene ring. nih.govsmolecule.com However, it is a bulky isomer, and its formation can be sterically hindered within the narrow pores of some zeolites. smolecule.comkiche.or.kr

Catalytic Systems for Disproportionation Processes

The choice of catalyst is paramount in directing the selectivity of isopropylnaphthalene disproportionation towards 1,4-DIPN. Solid acid catalysts, particularly zeolites, are widely employed due to their well-defined pore structures and tunable acidity. smolecule.comresearchgate.net

Zeolites: Different zeolite frameworks exhibit distinct shape-selective properties.

Y-Type Zeolites (FAU): These zeolites have large, three-dimensional pore systems (≈7.4 Å) that can accommodate the formation of all DIPN isomers, including the bulky α,α-isomers like 1,4-DIPN. smolecule.comdicp.ac.cn Under kinetic control, α,β- and α,α-isomers are often the dominant products. smolecule.com Rare earth metal-exchanged Y-type zeolites have also been used for the disproportionation of higher alkylates of naphthalene to increase the IPN content. google.com

Beta Zeolites (BEA): With their intersecting 12-membered ring channels, Beta zeolites can also produce a range of DIPN isomers. smolecule.comdicp.ac.cn They have been noted to produce unexpected cyclopentyl-naphthalene derivatives under certain conditions. dicp.ac.cn

Mordenite (MOR): H-mordenite, with its one-dimensional 12-membered ring channels (≈7 Å), is known for its high selectivity towards the linear 2,6-DIPN isomer due to steric constraints that disfavor the formation of bulkier isomers like 1,4-DIPN. smolecule.comkiche.or.kr

Amorphous Silica-Alumina: These catalysts lack the ordered pore structure of zeolites and tend to produce a broader distribution of isomers. researchgate.net

Other Catalytic Systems:

Friedel-Crafts Catalysts: Traditional catalysts like aluminum chloride can be used, but they are often less selective and can lead to complex product mixtures. google.com

Solid Phosphoric Acid (SPA): This is another type of solid acid catalyst that has been investigated for alkylation reactions. nih.gov

The table below summarizes the influence of different zeolite catalysts on the selectivity of diisopropylnaphthalene isomers.

| Catalyst Type | Pore Structure | Predominant DIPN Isomers | Reference |

| Y-Type Zeolite (FAU) | Large, 3D Pores (≈7.4 Å) | α,β- and α,α-isomers (kinetic control) | smolecule.com |

| Beta Zeolite (BEA) | Intersecting 12-MR Channels | α,β- and β,β-isomers, potential for cyclizates | smolecule.comdicp.ac.cn |

| Mordenite (MOR) | 1D 12-MR Channels (≈7 Å) | High selectivity for 2,6-DIPN | smolecule.com |

Reaction Condition Optimization for this compound Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of 1,4-DIPN. The interplay between temperature, pressure, and catalyst-to-substrate ratio significantly influences the product distribution.

Temperature and Pressure Effects on Isomer Distribution

Temperature is a critical parameter that governs the balance between kinetically and thermodynamically controlled products.

Temperature: At lower temperatures (typically below 250°C), the reaction is under kinetic control, favoring the formation of the α,α-DIPN isomers, including 1,4-DIPN, due to the faster alkylation at the more reactive α-positions of the naphthalene ring. smolecule.com As the temperature increases, the reaction shifts towards thermodynamic control, leading to the formation of the more stable β,β-isomers like 2,6- and 2,7-DIPN. smolecule.comkiche.or.kr High temperatures can also promote side reactions such as dealkylation and catalyst coking. researchgate.netgoogle.com For instance, a patent suggests a reaction temperature of 200 to 300°C for the one-stage production of 2,6-DIPN using a fixed-bed reactor. google.com

Pressure: While pressure generally has a less pronounced effect on the isomer distribution compared to temperature, it can influence the reaction rate and catalyst stability. google.com In fixed-bed continuous reactors, a pressure of 6 to 20 kg/cm ²G is considered suitable. google.com High propene pressure can favor the formation of 2,6-DIPN at low reaction temperatures. researchgate.net

The following table illustrates the general effect of temperature on the selectivity of DIPN isomers.

| Temperature Range | Control Regime | Favored DIPN Isomers | Reference |

| Low (e.g., <250°C) | Kinetic | α,α-isomers (1,4- and 1,5-DIPN) | smolecule.com |

| High (e.g., >300°C) | Thermodynamic | β,β-isomers (2,6- and 2,7-DIPN) | smolecule.com |

Catalyst-to-Substrate Ratios and Reaction Kinetics

Catalyst-to-Substrate Ratio: A higher catalyst-to-substrate ratio can lead to increased conversion of naphthalene and a higher proportion of di- and polyisopropylnaphthalenes. researchgate.net However, an excessively high ratio can also promote isomerization towards the thermodynamically favored isomers and increase the likelihood of side reactions. kiche.or.kr Research on the alkylation of naphthalene with isopropanol (B130326) over HY zeolite showed that increasing the IPA/naphthalene molar ratio from 1 to 4 increased the conversion and the selectivity towards DIPN. bham.ac.uk

Reaction Kinetics: The disproportionation of isopropylnaphthalenes is generally considered to follow first-order kinetics. infinitylearn.com The reaction rate is influenced by factors such as temperature, catalyst activity, and reactant concentrations. The initial stages of the reaction are often dominated by the formation of kinetically favored products. As the reaction proceeds, isomerization reactions become more prominent, shifting the product distribution towards thermodynamic equilibrium. The rate of these isomerization reactions is dependent on the catalyst's acid strength and pore structure. bham.ac.uk For example, a study on the pyrolysis of di-isopropyl peroxide in the presence of nitric oxide indicated that the disproportionation reaction has zero activation energy. rsc.org

Positional Isomerization Mechanisms

Positional isomerization is the process by which isopropyl groups on the naphthalene ring migrate to different positions, allowing kinetically favored isomers like 1,4-DIPN to convert into more stable thermodynamic products, such as 2,6-DIPN and 2,7-DIPN. nih.govacs.org This rearrangement is crucial for shifting the reaction equilibrium towards the desired isomers. acs.org The transformation can occur through two principal mechanisms: intramolecular shifts and intermolecular transfer processes.

Intramolecular isomerization involves the movement of an isopropyl group to an adjacent carbon atom on the same naphthalene molecule, known as a 1,2-alkyl shift. acs.orgresearchgate.net Quantum chemical calculations have shown that for alkyl groups like methyl, ethyl, and isopropyl, these intramolecular migrations are feasible. acs.orgresearchgate.net The process becomes energetically easier as the size of the alkyl group increases from methyl to isopropyl. acs.orgresearchgate.net

This mechanism proceeds through an alkylarenium ion intermediate. acs.org For diisopropylnaphthalenes, theoretical calculations suggest that isomers can transform into one another via these 1,2-isopropyl shifts at appropriate temperatures. acs.org For example, the interconversion between 2,6-DIPN and 2,7-DIPN can occur through a β → β' isopropyl group migration. acs.org Experimental studies support these theoretical findings, showing that the isomerization of 2,6-DIPN over an HM zeolite catalyst produces the 2,7-isomer, confirming that an intramolecular shift is operative. acs.orgresearchgate.net The rate-determining step in these isomerizations is the rearrangement of the monoalkylnaphthalenium ions via these 1,2-alkyl shifts. researchgate.net

Table 1: Calculated Activation Energies for Intramolecular 1,2-Alkyl Shifts This table presents data derived from quantum chemical calculations, illustrating the energy required for the interconversion of specific DIPN isomers.

| Isomer Interconversion | Migrating Group | Theoretical Method | Calculated Activation Energy (kJ/mol) |

| 2,6-DIPN ⇌ 2,7-DIPN | Isopropyl | MP2 | Data not explicitly quantified in search results |

| 1,5-DIPN ⇌ 1,6-DIPN | Isopropyl | MP2 | Data not explicitly quantified in search results |

| Source: Based on findings from ab initio quantum chemical calculations. acs.org |

A second pathway for isomerization is the intermolecular transfer of an alkyl group, also known as transalkylation or disproportionation. researchgate.net In this bimolecular process, an isopropyl group is transferred from one naphthalene molecule to another. The transition state for this mechanism involves a complex where the migrating alkyl group is positioned between two naphthalene rings. acs.orgresearchgate.net

The relative importance of intramolecular versus intermolecular mechanisms can depend significantly on the reaction environment, particularly the pore structure of the catalyst used. researchgate.net For instance, it was initially suggested that the large size of the transition state complex would make intermolecular transfer of DIPN impossible within the narrow channels of mordenite zeolite. researchgate.net However, subsequent research and experimental results from the disproportionation of isopropylnaphthalene over various zeolites (H-mordenite, HY, H-beta) indicated that a bimolecular mechanism is indeed at play. The differing product ratios of 2,6-DIPN to 2,7-DIPN over these catalysts can be explained by the geometry of the transition state complex formed during intermolecular transfer. researchgate.net

Alkyl Group Cleavage and Rearrangement Phenomena

Beyond simple positional migration, the isopropyl groups on the naphthalene ring can be completely removed and reattached in a process known as alkyl group cleavage or dealkylation-realkylation. nih.govacs.org This reaction is catalyzed by acid sites and involves the cleavage of the C-C bond between the isopropyl group and the naphthalene ring, followed by the addition of the resulting isopropyl cation to another position or another naphthalene molecule. nih.govacs.org

Formation of Polyisopropylnaphthalene Byproducts

During the alkylation and isomerization of naphthalene, the reaction often does not stop at the di-substituted stage. Further alkylation can occur, leading to the formation of polyisopropylnaphthalene (PIPN) byproducts. acs.org These byproducts include triisopropylnaphthalenes (TrIPN) and tetraisopropylnaphthalenes (TeIPN). vdoc.pubkiche.or.kr

The formation of these heavier compounds is enhanced over certain catalysts and under specific reaction conditions. vdoc.pub For example, research has shown that the formation of PIPN was more pronounced over HM(10) zeolite as the reaction proceeded. vdoc.pub These polyalkylated naphthalenes are generally considered undesirable byproducts in processes aimed at producing a specific DIPN isomer. acs.org Furthermore, studies have indicated that polyisopropylnaphthalenes formed within the pores of zeolite catalysts can act as precursors for the formation of coke, which deactivates the catalyst over time. researchgate.net

Advanced Spectroscopic Characterization and Isomeric Discrimination of 1,4 Diisopropylnaphthalene

Vibrational Spectroscopy for Molecular Fingerprinting

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful analytical technique that probes the vibrational modes of a molecule by measuring the absorption of infrared radiation. The resulting spectrum provides a unique pattern of absorption bands, each corresponding to a specific molecular vibration. For 1,4-diisopropylnaphthalene, the FT-IR spectrum is characterized by a combination of vibrations arising from the naphthalene (B1677914) core and the isopropyl substituents.

The principal vibrational modes observed in the FT-IR spectrum of this compound can be categorized as follows:

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the naphthalene ring typically appear in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretching: The C-H bonds of the isopropyl groups give rise to strong absorptions in the 2975-2850 cm⁻¹ range. These are often the most intense bands in the spectrum.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic naphthalene core result in a series of bands in the 1620-1450 cm⁻¹ region.

Aliphatic C-H Bending: The bending vibrations of the C-H bonds in the isopropyl groups (e.g., scissoring and rocking) are observed in the 1470-1365 cm⁻¹ range.

In-Plane Aromatic C-H Bending: These vibrations occur in the fingerprint region, typically between 1300 and 1000 cm⁻¹.

Out-of-Plane Aromatic C-H Bending: These are highly characteristic vibrations for substituted aromatic compounds and appear as strong bands in the 900-675 cm⁻¹ region. The pattern of these bands is particularly useful for distinguishing between different isomers of diisopropylnaphthalene. For a 1,4-disubstituted naphthalene, a strong absorption band is expected in the 850-800 cm⁻¹ range due to the out-of-plane bending of the four adjacent ring hydrogen atoms.

Table 1: Characteristic FT-IR Vibrational Modes of this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 2975 - 2850 | Strong |

| Aromatic C=C Stretch | 1620 - 1450 | Medium to Weak |

| Aliphatic C-H Bend | 1470 - 1365 | Medium |

| In-Plane Aromatic C-H Bend | 1300 - 1000 | Medium to Weak |

| Out-of-Plane Aromatic C-H Bend | 850 - 800 | Strong |

Theoretical calculations and experimental studies on various diisopropylnaphthalene isomers have demonstrated that the gas-phase infrared spectra exhibit characteristic patterns of C-H out-of-plane deformation vibrations, which allow for the differentiation of all isomers. researchgate.net The specific substitution pattern on the naphthalene ring dictates the number and position of these out-of-plane bending bands, providing a reliable method for isomeric discrimination.

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational spectroscopy technique that relies on the inelastic scattering of monochromatic light. While FT-IR spectroscopy is sensitive to changes in the dipole moment of a molecule during vibration, Raman spectroscopy is sensitive to changes in the polarizability. This often results in different vibrational modes being active or more intense in Raman spectra compared to FT-IR spectra.

Aromatic Ring Vibrations: The symmetric "breathing" mode of the naphthalene ring, which involves the concerted expansion and contraction of the rings, typically gives rise to a strong and characteristic Raman band. Other ring stretching and deformation modes are also prominent.

Aliphatic C-H Vibrations: While also present in the FT-IR spectrum, the C-H stretching and bending modes of the isopropyl groups are observable in the Raman spectrum.

C-C Stretching of Isopropyl Groups: The stretching of the carbon-carbon single bonds within the isopropyl substituents can be detected.

The differentiation of diisopropylnaphthalene isomers using Raman spectroscopy is based on the subtle shifts in the vibrational frequencies and changes in the relative intensities of the Raman bands. Theoretical studies on other diisopropylnaphthalene isomers have shown that their calculated Raman spectra exhibit distinct differences, suggesting that this technique is a powerful tool for isomer identification. researchgate.net

Table 2: Expected Raman Shifts for this compound

| Vibrational Mode | Approximate Raman Shift (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 2975 - 2850 | Strong |

| Aromatic Ring Breathing/Stretching | 1600 - 1300 | Strong to Medium |

| Aliphatic C-H Bend | 1470 - 1365 | Medium |

| Ring Deformation Modes | Below 1000 | Medium to Weak |

The combination of FT-IR and Raman spectroscopy provides a comprehensive vibrational analysis of this compound. The complementary nature of these techniques, with their different selection rules, allows for a more complete assignment of the vibrational modes and enhances the ability to discriminate between the various diisopropylnaphthalene isomers.

Computational and Theoretical Studies on 1,4 Diisopropylnaphthalene and Its Isomers

Thermodynamic Property Computations

Calculation of Ideal-Gas State Properties

The thermodynamic properties of molecules in the ideal-gas state are fundamental for chemical process design and for understanding chemical equilibria. First-principles calculations combined with statistical thermodynamics offer a powerful approach to determine these properties. researchgate.net For complex molecules with multiple conformations, such as the isomers of diisopropylnaphthalene, specialized methods are required. researchgate.net

One such approach is the R1SM model, which incorporates the rigid rotor-harmonic oscillator approximation, a correction for the internal rotation of methyl groups, and a mixing model based on the Boltzmann distribution to account for the populations of different conformers. researchgate.net This methodology has been successfully applied to long-chain alkanes and is applicable to molecules with hundreds of conformers. researchgate.net For even more complex systems with up to 100,000 conformers, a simplified version called sR1SM can be utilized. researchgate.net

The accuracy of these calculations is highly dependent on the quality of the underlying quantum chemical methods used to determine molecular geometries, vibrational frequencies, and conformer energies. researchgate.net For instance, density functional theory (DFT) methods, such as B3LYP-D3 with appropriate basis sets, have been shown to provide reliable results for similar molecules. researchgate.net The calculated ideal-gas heat capacities and standard ideal-gas entropies for n-alkanes using the R1SM approach have shown an uncertainty of less than 1%. researchgate.net

Table 1: Computed Properties of 1,4-Diisopropylnaphthalene

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₀ | PubChem |

| Molecular Weight | 212.33 g/mol | PubChem |

| XLogP3 | 5.9 | PubChem |

| IUPAC Name | 1,4-di(propan-2-yl)naphthalene | PubChem |

This table presents computationally derived properties for this compound. nih.gov

Modeling of Phase Behavior and Transitions

Understanding the phase behavior of this compound is crucial for its purification and application. nih.gov The separation of diisopropylnaphthalene (DIPN) isomers, particularly the isolation of the commercially important 2,6-DIPN, is a significant challenge due to the complex composition of the synthesis products. nih.gov Techniques such as distillation, crystallization, and adsorption are employed for purification, and their efficiency is directly related to the phase behavior of the isomer mixture. nih.gov

Computational models can be used to predict and understand the phase transitions of these compounds. For instance, thermodynamic models can be developed to describe the solid-liquid and vapor-liquid equilibria of the DIPN isomer system. These models often rely on experimental data such as sublimation pressures and liquid densities for parameterization. dtu.dk For complex molecules, explicitly accounting for interactions like hydrogen bonding can improve model accuracy. dtu.dk

The nonrandom hydrogen-bonding (NRHB) theory has been successfully applied to model the phase behavior of various pharmaceuticals in liquid and supercritical solvents. dtu.dk This approach, which can be adapted for hydrocarbons, combines the concept of solubility parameters with a robust thermodynamic framework to handle systems with significant deviations from ideality. dtu.dk By fitting model parameters to limited experimental data, the solubility of compounds in various solvents can be predicted with reasonable accuracy. dtu.dk

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is a powerful tool for elucidating the intricate mechanisms of chemical reactions, including the isomerization of diisopropylnaphthalene.

Transition State Characterization for Isomerization Reactions

The selective formation of specific diisopropylnaphthalene (DIPN) isomers, such as 2,6-DIPN, is often controlled by the transition states of the isomerization reactions within the pores of zeolite catalysts. acs.orgsmolecule.com Ab initio quantum chemical calculations at a correlated level have been employed to study these reactions. acs.org

For the positional isomerization of dialkylnaphthalenes, computational studies have revealed that intramolecular migrations of alkyl groups like isopropyl are feasible. acs.org The energy barriers for these migrations can be calculated, and the transition states connecting different isomers can be identified using techniques like intrinsic reaction coordinate calculations. acs.org These calculations have shown that for DIPN isomers, the 2,6- and 2,7-isomers are significantly more stable than other isomers. acs.org Theoretical predictions also suggest that the 1,3-, 1,6-, and 1,7-isomers should be present in detectable amounts in an equilibrium mixture, a finding supported by experimental data. acs.org

The pore structure of the zeolite catalyst plays a crucial role in determining which isomerization pathways are favored. For example, in H-mordenite, the 12-membered ring channels (approximately 7 Å) favor the formation of linear transition states, thereby promoting the formation of 2,6-DIPN while restricting the formation of bulkier isomers like 1,3-DIPN and 1,4-DIPN. smolecule.com

Analysis of Kinetic versus Thermodynamic Control in Catalytic Processes

The product distribution in the synthesis of diisopropylnaphthalene is often governed by a delicate balance between kinetic and thermodynamic control. acs.orgwikipedia.orgdalalinstitute.com

Kinetic Control: At lower temperatures and shorter reaction times, the reaction is under kinetic control, favoring the product that is formed fastest. wikipedia.orgiitd.ac.inlibretexts.org This corresponds to the reaction pathway with the lowest activation energy. wikipedia.org In the alkylation of naphthalene (B1677914), the α-position (C-1) is generally more reactive towards electrophiles, leading to the initial formation of α-substituted products. acs.org

Thermodynamic Control: At higher temperatures and longer reaction times, the system can reach equilibrium, and the product distribution is determined by the thermodynamic stability of the isomers. wikipedia.orgiitd.ac.inlibretexts.org The most stable isomer will be the major product. wikipedia.org For diisopropylnaphthalenes, the β,β-isomers, such as 2,6-DIPN and 2,7-DIPN, are thermodynamically more stable due to their lower Gibbs free energy. smolecule.com

Computational studies can help to dissect these competing factors by calculating the activation energies for different reaction pathways and the relative thermodynamic stabilities of the various isomers. acs.org For example, electrophilic substitution on naphthalene is a classic textbook case of kinetic versus thermodynamic control. acs.org While the initial attack is faster at the C-1 position (kinetic product), the thermodynamically more stable product is formed through rearrangement or at higher temperatures. acs.org The isomerization of 2,6-DIPN to 2,7-DIPN on the external acid sites of large-pore zeolites at higher temperatures is an example of a thermodynamically controlled process. smolecule.com

Molecular Simulations of Adsorption and Diffusion in Porous Materials

Molecular simulations are essential for understanding the adsorption and diffusion of molecules like this compound within the confined spaces of porous materials such as zeolites. tue.nlmdpi.com These simulations provide molecular-level insights that are often difficult to obtain through experimental methods alone. mdpi.com

Grand Canonical Monte Carlo (GCMC) and Molecular Dynamics (MD) are two powerful simulation techniques used for this purpose. researchgate.net GCMC simulations can be used to determine adsorption isotherms, adsorption energies, and the preferred locations of molecules within the pores. researchgate.net MD simulations, on the other hand, track the trajectories of individual molecules over time, allowing for the calculation of diffusion coefficients and the elucidation of diffusion mechanisms. mdpi.comresearchgate.net

For the separation of diisopropylnaphthalene isomers, both adsorption equilibrium and diffusion rates are critical factors. researchgate.net Simulations have shown that strong adsorption does not necessarily lead to high mobility; in fact, the opposite is often true. researchgate.net The shape and size of the molecules relative to the pore dimensions of the zeolite are of utmost importance in shape-selective catalysis. acs.org For instance, the diffusion of diisopropylnaphthalene isomers in zeolites is highly dependent on the fit between the molecule and the zeolite channels. This can lead to diffusion-controlled shape selectivity, where the product distribution is determined by the relative diffusion rates of the different isomers out of the catalyst pores. acs.org

Simulations have also revealed that the interaction between surface diffusion and diffusion in the bulk of the pore can affect both processes. mdpi.com In microporous materials like zeolites, where all adsorbed molecules are in close contact with the pore walls, diffusion is essentially surface diffusion. mdpi.com The influence of surface diffusion tends to decrease as the pore size increases. mdpi.com

Specialized Applications and Industrial Significance of 1,4 Diisopropylnaphthalene

Role as Chemical Intermediates in Fine Chemical Synthesis

Diisopropylnaphthalenes, including the 1,4-isomer, serve as important starting materials in the synthesis of more complex and valuable chemical compounds. Their stable aromatic structure allows for selective chemical modifications, making them versatile precursors in the production of advanced polymers, colorants, and pharmaceuticals.

Precursors for Advanced Polymer Monomers (e.g., Polyethylene (B3416737) Naphthalate, PEN)

One of the most significant applications of diisopropylnaphthalene is as a precursor in the production of 2,6-naphthalenedicarboxylic acid (2,6-NDA), a key monomer for the high-performance polyester (B1180765), Polyethylene Naphthalate (PEN). wikipedia.orgjlu.edu.cn The synthesis process typically involves the shape-selective isopropylation of naphthalene (B1677914) to produce a mixture of diisopropylnaphthalene isomers, from which 2,6-diisopropylnaphthalene (B42965) (2,6-DIPN) is isolated. jlu.edu.cn This specific isomer is then oxidized to yield 2,6-naphthalenedicarboxylic acid. wikipedia.orgpatsnap.comwikipedia.org

PEN is recognized as an advanced polyester material with properties superior to polyethylene terephthalate (B1205515) (PET), including better gas barrier properties, thermal stability, chemical resistance, and mechanical strength. wikipedia.org These enhanced characteristics make PEN a valuable material for applications in food and beverage packaging, industrial fibers, and films. wikipedia.org The production of high-purity 2,6-DIPN is a critical step in the manufacturing of PEN, highlighting the importance of diisopropylnaphthalenes as industrial intermediates. jlu.edu.cn

Intermediates in the Production of Dyes, Pigments, and Pharmaceuticals

While specific synthesis pathways detailing the use of 1,4-diisopropylnaphthalene as a direct precursor for commercial dyes, pigments, and pharmaceuticals are not extensively documented in publicly available literature, the broader class of naphthalene derivatives is fundamental to the colorant and pharmaceutical industries. Naphthalene-based compounds are integral to the synthesis of many azo dyes and other colorants. scribd.comepa.govunb.caicrc.ac.ircuhk.edu.hk The functionalization of the naphthalene core allows for the creation of a wide array of colors with good fastness properties. icrc.ac.ir

Similarly, the naphthalene scaffold is a common structural motif in a variety of active pharmaceutical ingredients (APIs). evonik.combeilstein-journals.orgmdpi.comresearchgate.net The chemical versatility of naphthalene allows for the construction of complex molecules with diverse biological activities. Although direct evidence for 1,4-DIPN's role is limited, its status as a functionalized naphthalene suggests its potential as a starting material or intermediate in the synthesis of novel organic molecules within these sectors.

High-Performance Solvent Systems

The physical properties of diisopropylnaphthalene, such as its high boiling point, low volatility, low viscosity, and excellent thermal stability, make it a highly effective and versatile solvent in various demanding applications. wikipedia.orgschultzchem.com

Solvents for Carbonless Copy Paper Formulations

A major industrial application of diisopropylnaphthalene (DIPN) is as a solvent in the production of carbonless copy paper. wikipedia.orgwikipedia.org In this technology, microcapsules containing a colorless dye precursor dissolved in a solvent are coated onto the back of a top sheet of paper. wikipedia.org When pressure is applied from writing, the capsules rupture, releasing the dye solution, which then reacts with a developer coating on the sheet below to produce a visible mark. wikipedia.org

DIPN is an ideal solvent for this application due to its high dissolving power for dye formers, low viscosity for rapid color development, and low vapor pressure, which prevents the solvent from evaporating during paper manufacturing and storage. google.com Isomer mixtures of diisopropylnaphthalene are often used to ensure the solvent remains liquid over a wide temperature range and is substantially odorless. wikipedia.orggoogle.com

Components in Heat Transfer Fluids and Specialty Lubricants

Diisopropylnaphthalene is utilized as a high-temperature synthetic heat transfer fluid due to its exceptional thermal stability. schultzchem.com It can operate effectively in systems at temperatures up to 330°C for extended periods with minimal degradation. schultzchem.com Its properties, including a high boiling point, high flash point, low viscosity, and good pumpability, contribute to its performance and safety in these systems. schultzchem.com

The desirable characteristics of diisopropylnaphthalene as a heat transfer fluid, such as thermal stability and low viscosity, are also beneficial in the formulation of specialty lubricants, particularly for applications involving high temperatures. schultzchem.comislub.com These fluids are designed to provide lubrication and cooling in demanding industrial environments.

Below is a table summarizing some of the key properties of a typical diisopropylnaphthalene-based heat transfer fluid:

| Property | Value | Reference |

| Density | 958 kg/m ³ | schultzchem.com |

| Kinematic Viscosity (40°C) | 6 mm²/s | schultzchem.com |

| Pour Point | -46°C | schultzchem.com |

| Max. Operating Temp. | 330°C | schultzchem.com |

| Lowest Operating Temp. | -40°C | schultzchem.com |

Alternative Fluids for Polychlorinated Biphenyls (PCBs)

Due to their excellent thermal and electrical insulating properties, polychlorinated biphenyls (PCBs) were once widely used in applications such as dielectric fluids in transformers and capacitors. However, their environmental persistence and toxicity led to their ban in many countries. Diisopropylnaphthalenes have been identified as a suitable substitute for PCBs in some of these applications due to their similar physical properties, such as high thermal stability and electrical resistance, combined with lower toxicity and better environmental compatibility.

Organic Solvents in Liquid Scintillator Formulations

This compound (1,4-DIPN) serves as a crucial organic solvent in the formulation of liquid scintillators, which are materials that emit light upon interaction with ionizing radiation. These scintillators are pivotal in the detection of subatomic particles such as neutrons and neutrinos. The choice of solvent in a liquid scintillator is critical as it must efficiently dissolve a variety of fluorescent solutes, known as fluors and wavelength shifters, and facilitate the transfer of energy from particle interaction to these solutes, ultimately resulting in a detectable light signal.

The utility of 1,4-DIPN in this application is underscored by its favorable physical and chemical properties. It possesses a high flash point and low toxicity, which are significant advantages for safety and handling in large-scale physics experiments. Its non-polar aromatic nature allows for the effective dissolution of common fluors like 2,5-diphenyloxazole (B146863) (PPO) and wavelength shifters such as 1,4-bis(2-methylstyryl)benzene (B77584) (bis-MSB).

One of the prominent examples of its use is in the EJ-309 liquid scintillator and in the formulation developed for the Precision Reactor Oscillation and Spectrum (PROSPECT) experiment. In the PROSPECT detector, a 1,4-DIPN-based organic phase is emulsified with an aqueous solution containing a lithium-6 (B80805) (⁶Li) salt. This formulation is designed to detect antineutrinos through the inverse beta decay reaction and to enhance sensitivity to thermal neutrons via the neutron capture reaction on ⁶Li. The ⁶Li-loaded scintillator's performance, including light output and pulse shape discrimination (PSD) capabilities, is directly influenced by the properties of the 1,4-DIPN solvent.

Research has focused on optimizing the composition of these scintillators to enhance their performance. The table below summarizes the relative performance of different ⁶Li-loaded liquid scintillator formulations using a diisopropylnaphthalene solvent, compared to the standard undoped EJ-309 liquid scintillator.

| Formulation | Relative Light Output (LO) | Relative Attenuation Length |

| EJ-309 (undoped standard) | 1.00 | 1.00 |

| EJ-309 + ⁶LiDOSS | 0.76 ± 0.02 | 0.88 ± 0.02 |

| bis-MSB + ⁶LiIVA | 0.87 ± 0.02 | 1.15 ± 0.03 |

| E404 + ⁶LiIVA | 1.02 ± 0.03 | 1.15 ± 0.03 |

| PROSPECT LS | 0.71 ± 0.02 | Not Applicable |

Data sourced from studies on ⁶Li-loaded liquid scintillators.

The data indicates that while the addition of some lithium compounds can quench the light output to an extent, other formulations can achieve light outputs and attenuation lengths comparable to or even exceeding the standard undoped scintillator, highlighting the versatility of diisopropylnaphthalene as a solvent in these advanced detection media.

Agricultural Chemical Applications

Diisopropylnaphthalene isomers, including by extension the 1,4-isomer, have been identified and are utilized as plant growth regulators. Specifically, they are employed as post-harvest sprout inhibitors for stored potatoes. Sprouting is a major cause of quality loss and reduction in the marketable weight of potatoes during storage.

The mode of action of diisopropylnaphthalenes as sprout inhibitors is believed to be hormonally based, although the precise mechanism is not fully elucidated. They are considered to be functionally identical to naturally occurring sprout inhibitors found in potatoes, such as 1,4-dimethylnaphthalene (B47064) (1,4-DMN). While 1,4-DMN is a natural biochemical in potatoes that prevents sprouting, its concentration can decrease under certain storage conditions, leading to sprout initiation.

The application of synthetic diisopropylnaphthalenes helps to maintain an effective concentration of sprout-inhibiting compounds in the storage environment. These compounds are typically applied as a thermal aerosol fog to potatoes in storage bins. This method ensures a uniform distribution of the active ingredient over the surface of the potatoes.

The United States Environmental Protection Agency (EPA) has registered pesticide products containing 2,6-diisopropylnaphthalene (2,6-DIPN) for this purpose, and considers it functionally identical to 1,4-DMN. The table below provides a comparison of the application rates for these two sprout inhibitors.

| Active Ingredient | Application Rate |

| 1,4-Dimethylnaphthalene (1,4-DMN) | 1 pound active ingredient per 50,000 pounds of potatoes |

| 2,6-Diisopropylnaphthalene (2,6-DIPN) | 1.5 pounds active ingredient per 60,000 pounds of potatoes |

Registered application rates for sprout inhibitors on stored potatoes.

The use of diisopropylnaphthalenes as sprout inhibitors is an important tool for the potato industry, enabling long-term storage of the crop while maintaining its quality and marketability. This application highlights the industrial significance of this compound and its isomers in the agricultural sector.

Analytical Detection of 1,4 Diisopropylnaphthalene As a Contaminant

Identification of 1,4-Diisopropylnaphthalene in Organic Geochemical Samples

Diisopropylnaphthalenes (DIPNs) are not known to be naturally occurring compounds. researchgate.net Their presence in geological and organic geochemical samples is therefore indicative of anthropogenic contamination. researchgate.netmq.edu.au The first reports of DIPNs in such samples identified them in rock matrix and solid bitumen from locations like Oklo in Gabon and in subsurface sedimentary samples from Tunisia. mq.edu.auresearchgate.net

The identification of DIPNs in laboratory analyses is primarily accomplished using gas chromatography-mass spectrometry (GC-MS). mq.edu.au During GC-MS analysis, DIPN isomers exhibit distinctive mass spectra, which are key to their identification. mq.edu.auresearchgate.net These spectra are characterized by a molecular ion (M+) at a mass-to-charge ratio (m/z) of 212 and a base peak at m/z 197. researchgate.netmq.edu.auresearchgate.net Apolar columns typically used in organic geochemistry can resolve the technical mixture of DIPNs into five main peaks, although ten possible isomers exist. researchgate.netmq.edu.auresearchgate.net The unique mass spectrum allows for clear identification and differentiation from naturally occurring organic molecules within the geochemical samples. mq.edu.auresearchgate.net It has been suggested that these compounds are preferentially adsorbed by solid bitumens, which may prevent their removal during the solvent extraction of sample surfaces. mq.edu.auresearchgate.net

Contamination Pathways and Sources (e.g., Tissue Paper, Cardboard Packaging)

The primary source of this compound contamination is synthetic, originating from various industrial applications. mq.edu.au Technical-grade DIPN, which is a mixture of several isomers including 1,4-DIPN, is widely used as a solvent. mq.edu.au A significant application is in the manufacturing of carbonless copy paper, where it serves as a replacement for polychlorinated biphenyls (PCBs). mq.edu.auscielo.br Consequently, the recycling of office papers often introduces DIPN into the paper production stream. scielo.brscirp.org

This leads to the widespread presence of DIPNs in recycled paper and paperboard products, which are commonly used for food packaging. scirp.orgsemanticscholar.orgua-bw.de Studies have consistently identified DIPNs in recycled paperboard, corrugated board, and other cellulose-based packaging. scielo.brtandfonline.comsajs.co.za The contamination of organic geochemical samples has been specifically traced back to materials used during sample handling and storage, with tissue paper used for wrapping samples being a likely source. mq.edu.auresearchgate.net

Other identified sources include printing materials and inks, where DIPN and its sulfonates are used as solvents and surfactants. researchgate.netresearchgate.net The combustion of paper or urban waste can also release DIPNs into the environment. researchgate.net Therefore, the pathway of contamination is often from these paper-based products into either analytical samples in a laboratory setting or into foodstuffs when used as packaging. mq.edu.auua-bw.de

Methodologies for Migration Studies from Packaging Materials into Foodstuffs

To assess the potential transfer of this compound from packaging to its contents, researchers employ specific migration studies. These studies are crucial for ensuring food safety, as recycled paper and board are frequently used in food contact applications. nih.gov

Methodologies for these studies involve bringing the packaging material into contact with either actual foodstuffs or food simulants. tandfonline.comfoodpackagingforum.org Common food simulants include TenaxTM, a porous polymer resin, and solvents like n-heptane, which mimics fatty foods. scirp.orgfoodpackagingforum.orgital.sp.gov.br The use of simulants allows for standardized testing, although it has been noted that TenaxTM can overestimate true migration levels compared to real foods. foodpackagingforum.org

The experimental setup typically involves placing a disk or sample of the contaminated paperboard in contact with the food or simulant for a defined period at a specific temperature. tandfonline.comital.sp.gov.br For instance, migration into a fatty food simulant like n-heptane has been evaluated at 20°C for 30 minutes. ital.sp.gov.br The food or simulant is then analyzed at regular intervals to determine the concentration of the migrated DIPN. tandfonline.com

Two primary mechanisms for migration have been proposed and verified:

Direct Contact: Transfer of the compound occurs where the foodstuff is in physical contact with the paperboard surface. tandfonline.comfoodpackagingforum.org

Indirect Contact (Gaseous Transport): The compound volatilizes from the packaging, diffuses through any air space, and is then absorbed by the food. scielo.brtandfonline.com

The extent of migration is influenced by several factors, including the duration of contact, the initial concentration of DIPN in the packaging, the specific characteristics of the foodstuff (such as lipid content and surface area), and the nature of the packaging material itself. scirp.orgtandfonline.comfoodpackagingforum.org

Analytical techniques are central to quantifying the migrated compounds. Gas chromatography coupled with either a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS) is the most common method. scielo.brnih.govital.sp.gov.brdaaam.info For sample preparation, solvent extraction, such as with dichloromethane, is often used to isolate the contaminants from the food or packaging matrix before chromatographic analysis. daaam.inforesearchgate.net Standardized methods, like EN 14719:2005, exist for the determination of DIPN content in paper and board via solvent extraction. daaam.infoiteh.ai

Table 1: Research Findings on 1,4-DIPN Migration from Packaging This table is interactive. You can sort and filter the data.

Table 2: Analytical Methodologies for DIPN Detection This table is interactive. You can sort and filter the data.

Future Research Directions and Unresolved Challenges

Development of Highly Selective Synthesis Routes for 1,4-Diisopropylnaphthalene

The synthesis of diisopropylnaphthalene is generally achieved through the alkylation of naphthalene (B1677914) with propylene (B89431) or isopropyl alcohol using acidic catalysts. nih.gov While the monoalkylation of naphthalene is relatively straightforward, achieving shape-selective dialkylation to a specific isomer is a major challenge. scispace.com Much of the research in this area has focused on maximizing the yield of 2,6-diisopropylnaphthalene (B42965) (2,6-DIPN) due to its importance as a precursor for high-performance polyesters like polyethylene (B3416737) naphthalate (PEN). nih.govnih.gov This focus on 2,6-DIPN, a thermodynamically favored β,β-isomer, often leaves the formation of the kinetically favored α,α-isomers like 1,4-DIPN less explored.

Future research must therefore pivot towards understanding and controlling the kinetic and thermodynamic factors that influence the formation of 1,4-DIPN. This involves a departure from the shape-selective catalysts designed for linear isomers and an investigation into catalyst systems that may favor the bulkier α,α-substitution pattern. Key challenges include:

Overcoming Steric Hindrance: The formation of 1,4-DIPN involves substitution at two adjacent alpha positions on the naphthalene ring, which can be sterically hindered.

Controlling Isomerization: Once formed, kinetic products can isomerize to more thermodynamically stable forms under reaction conditions. Developing reaction pathways that can isolate the kinetic product is a significant hurdle.

Byproduct Formation: The synthesis process often leads to the formation of other DIPN isomers, as well as mono-, tri-, and polyisopropylnaphthalenes, complicating the purification process. researchgate.net

The development of novel synthetic strategies, potentially involving new catalytic approaches or reaction conditions, is essential to selectively produce this compound in high yields.

Refinement of Analytical Techniques for Trace Isomer Detection and Quantification

The accurate analysis of DIPN isomer mixtures is critical for both process control in synthesis and for understanding the environmental fate of these compounds. researchgate.net Gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) are the most commonly used techniques for the identification and quantification of DIPN isomers. nih.gov However, achieving baseline separation of all ten isomers is notoriously difficult due to their similar boiling points and polarities. nih.gov

While polar GC capillary columns can resolve many of the major DIPN isomers, some, like the 2,6- and 2,7-DIPN pair, are challenging to separate completely. nih.govresearchgate.net The use of comprehensive two-dimensional gas chromatography (GCxGC) has shown promise in providing superior separation of DIPN isomers compared to single-column techniques. nih.gov

Future research in this area should focus on:

Development of Novel Stationary Phases: Creating new GC column stationary phases with unique selectivities for DIPN isomers could lead to improved resolution.

Advanced Hyphenated Techniques: The coupling of high-resolution chromatography with advanced mass spectrometry or infrared spectroscopy (GC-FTIR) can provide more definitive identification of individual isomers, even when chromatographic separation is incomplete. researchgate.net

Standardization of Methods: Establishing standardized and validated analytical methods is crucial for ensuring the comparability of data across different laboratories and studies.

The table below summarizes some of the analytical techniques and challenges in DIPN isomer analysis.

| Analytical Technique | Advantages | Challenges and Future Directions |

| Gas Chromatography (GC) | Widely available and robust. | Incomplete separation of all 10 isomers, especially with non-polar columns. nih.govcolab.ws Future work includes developing more selective stationary phases. |

| GC-Mass Spectrometry (GC-MS) | Provides structural information for identification. | Similar mass spectra for different isomers can make definitive identification difficult without good chromatographic separation. researchgate.net |

| GC-Fourier Transform Infrared Spectroscopy (GC-FTIR) | Provides characteristic infrared spectra that can distinguish between isomers. researchgate.net | High instrument cost and limited availability. nih.gov |

| Comprehensive 2D GC (GCxGC) | Significantly improved separation power for complex mixtures. nih.gov | Data analysis can be more complex. Wider adoption in routine analysis is needed. |

| High-Performance Liquid Chromatography (HPLC) | Can separate some isomers. | Has not been shown to fully identify all DIPN isomers. nih.gov |

Exploration of Novel Catalytic Materials with Enhanced Isomer Selectivity

The key to controlling the isomeric distribution in naphthalene isopropylation lies in the catalyst. researchgate.net Solid acid catalysts, particularly zeolites, have been extensively studied for their shape-selective properties. scispace.com The pore structure and acidity of zeolites like H-mordenite have been shown to favor the formation of the linear 2,6-DIPN isomer. rsc.orgrsc.org

To enhance the selectivity towards 1,4-DIPN, research into novel catalytic materials is crucial. This exploration could include:

Zeolites with Larger Pores: Catalysts with larger pore openings and cavities might reduce the shape-selective constraints that favor linear isomers, potentially allowing for the formation of the bulkier 1,4-DIPN. However, this could also lead to a less selective product distribution.

Mesoporous Materials: Materials like Al-MCM-41 and Al-MCM-48 offer larger pore diameters which could be tailored to influence isomer selectivity. researchgate.netresearchgate.net

Non-Zeolitic Catalysts: Investigation into other solid acid catalysts, such as sulfated zirconia or novel mixed metal oxides, could reveal different selectivities. The UDCaT-4 catalyst, a combination of persulfated alumina and zirconia with mesoporous silica, has shown high stability and activity. scispace.com

Catalyst Modification: Modifying the acidity and surface properties of existing catalysts through techniques like dealumination or ion exchange could alter the reaction pathway and favor different isomers. researchgate.net

The challenge lies in designing a catalyst that not only promotes the formation of 1,4-DIPN but also minimizes subsequent isomerization to more stable products.

Advanced Theoretical Modeling for Complex Multi-Isomer Systems

Computational chemistry and molecular modeling have become indispensable tools for understanding the thermodynamics and kinetics of complex reaction systems like naphthalene alkylation. mdpi.com These models can predict the relative stabilities of the different DIPN isomers and provide insights into the reaction pathways.

Methods such as Density Functional Theory (DFT) and Møller–Plesset perturbation theory (MP2) have been used to calculate the relative energies of DIPN isomers and predict the thermodynamic equilibrium partitions. mdpi.comnih.gov These theoretical calculations can be compared with experimental data to validate and refine the models. researchgate.net

Future directions for theoretical modeling in this field include:

Improved Accuracy of Energy Calculations: Continued development of computational methods to provide more accurate energy calculations for flexible molecules with multiple conformers is needed. nih.gov

Kinetic Modeling: While thermodynamic modeling provides information on the final product distribution at equilibrium, kinetic modeling is needed to understand the initial formation rates of different isomers, which is crucial for selectively producing a kinetic product like 1,4-DIPN.

Catalyst-Reactant Interactions: Modeling the interaction between the naphthalene and propylene molecules within the pores of different catalysts can help in the rational design of new catalysts with desired shape-selective properties.

Integrated Experimental and Theoretical Studies: A synergistic approach combining experimental results with advanced theoretical modeling will be key to unraveling the complexities of this multi-isomer system and guiding the development of selective synthesis routes.

By addressing these challenges and pursuing these future research directions, the scientific community can move closer to the goal of selectively synthesizing and accurately analyzing this compound, unlocking its full scientific and industrial potential.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for resolving 1,4-Diisopropylnaphthalene isomers in complex mixtures?

- Methodological Answer : Gas chromatography (GC) using polar or intermediate polarity columns (e.g., HP-INNOWax) is critical to minimize misidentification of isomers. Non-polar columns can lead to erroneous 2,6-DIPN/2,7-DIPN ratios due to co-elution. Coupling GC with mass spectrometry (GC-MS) enhances specificity for isomer differentiation .

Q. How is the environmental persistence of this compound assessed under field conditions?

- Methodological Answer : Field-based degradation studies are prioritized over laboratory tests. For example, measure half-lives in aquatic systems using field trials, as lab data may underestimate persistence. A half-life exceeding 50% degradation in 2 months in water indicates compliance with Stockholm Convention Annex D criteria for persistence .

Q. What experimental models are used to evaluate systemic toxicity in mammals?

- Methodological Answer : Use inhalation, oral, or dermal exposure routes in laboratory mammals (e.g., rodents). Monitor systemic effects such as hepatic, renal, and hematological endpoints. Include metabolic activation in vitro assays (e.g., Ames test) to assess mutagenicity, but validate with in vivo studies .

Q. What data are required to fulfill regulatory assessments for pesticidal use?

- Methodological Answer : The U.S. EPA evaluates existing toxicological data (e.g., mutagenicity, systemic toxicity) against safety thresholds. For 1,4-DMN and 2,6-DIPN, naturally occurring analogs with low toxicity may bypass new data requirements if exposure models confirm minimal risk under labeled use .

Advanced Research Questions

Q. How can discrepancies between in vitro and in vivo mutagenicity data for this compound be resolved?

- Methodological Answer : Prioritize in vivo micronucleus or chromosomal aberration assays over in vitro results. For instance, 1,4-DMN showed mutagenicity in vitro with metabolic activation but was deemed non-mutagenic in four other studies, including two in vivo tests. Use weight-of-evidence approaches to reconcile contradictions .

Q. What strategies optimize zeolite catalysts for selective synthesis of 2,6-Diisopropylnaphthalene?

- Methodological Answer : Modify HY zeolite with transition metals (Fe³⁺, Ni²⁺) via wet impregnation to enhance shape selectivity. Optimize reaction parameters: pressure (1–3 atm), temperature (150–200°C), and naphthalene-to-isopropanol molar ratios (1:2–1:4). Monitor time-on-stream to mitigate catalyst deactivation .

Q. How should conflicting degradation data (lab vs. field) inform environmental risk assessments?

- Methodological Answer : Field data take precedence for regulatory evaluations. For DIPN, lab studies showing rapid water degradation conflict with field trials indicating slow breakdown (half-life >2 months). Use field-derived persistence metrics to model long-term ecological impacts .

Q. What methods validate bioaccumulation potential when experimental data are limited?

- Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models (e.g., EPI Suite) to estimate bioaccumulation factors (BCF). Cross-validate with biomonitoring in occupationally exposed populations or aquatic species near discharge sites. Address uncertainties by integrating partition coefficients (log Kow) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.